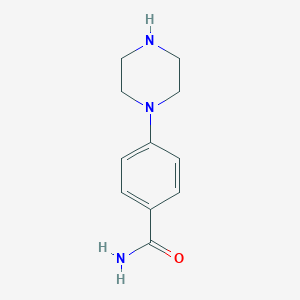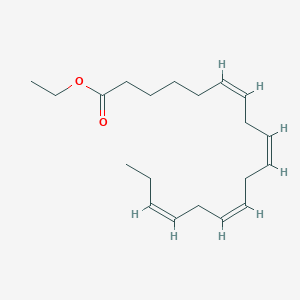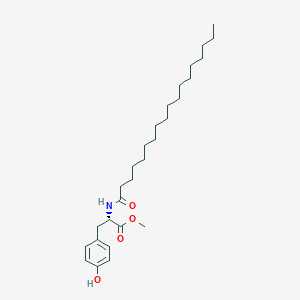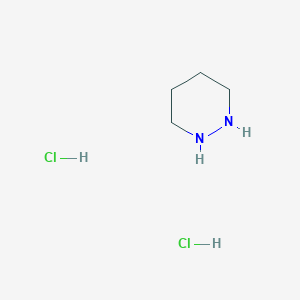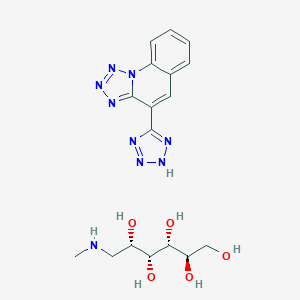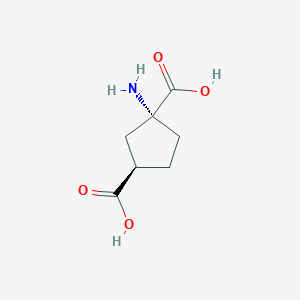
N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine, also known as DMAPN, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the acridine family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine is not fully understood, but it is believed to involve the inhibition of various enzymes and the disruption of cellular processes. N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may be beneficial in the treatment of Alzheimer's disease.
Biochemische Und Physiologische Effekte
N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine has been found to inhibit the replication of viruses, including HIV and herpes simplex virus. In animal studies, N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine has been shown to have antitumor activity, and it has also been found to have neuroprotective effects in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine for use in lab experiments is its wide range of potential applications. It has been found to have activity against a variety of microorganisms and viruses, making it a useful compound for the development of new drugs. Additionally, N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.
One of the limitations of N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in different experimental settings. Additionally, N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine has been found to have some toxicity in animal studies, which could limit its use in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for research on N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine. One area of interest is the development of new drugs based on the compound. N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine has been shown to have activity against a variety of microorganisms and viruses, making it a promising candidate for the development of new antibiotics and antiviral drugs.
Another area of interest is the study of N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine's neuroprotective effects. Further research could help to elucidate the compound's mechanism of action in the brain, which could lead to the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Finally, there is potential for N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine to be used in combination with other compounds to enhance its activity. For example, N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine has been found to have synergistic effects with certain antibiotics, which could lead to the development of more effective treatments for bacterial infections.
In conclusion, N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine is a promising compound with a wide range of potential applications in scientific research. While its mechanism of action is not fully understood, it has been found to have antimicrobial, antiviral, and antitumor activities, as well as neuroprotective effects. Further research is needed to fully explore the compound's potential and to develop new drugs based on its structure.
Synthesemethoden
N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine can be synthesized using a variety of methods, including the Pinner reaction, the Skraup reaction, and the Borsche-Drechsel reaction. The Pinner reaction involves the reaction of 3-dimethylaminopropylamine with nitromethane and acetic anhydride, while the Skraup reaction involves the reaction of 2,3-dimethylaniline with nitrobenzene and sulfuric acid. The Borsche-Drechsel reaction involves the reaction of 2,3-dimethylaniline with nitroethane and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine has been found to have a wide range of potential applications in scientific research. It has been shown to have antimicrobial, antiviral, and antitumor activities, making it a promising compound for the development of new drugs. Additionally, N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of amyloid-beta peptides, which are believed to play a role in the development of the disease.
Eigenschaften
CAS-Nummer |
116374-67-5 |
|---|---|
Produktname |
N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine |
Molekularformel |
C20H25N5O2 |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
9-N-[3-(dimethylamino)propyl]-4-N,4-N-dimethyl-1-nitroacridine-4,9-diamine |
InChI |
InChI=1S/C20H25N5O2/c1-23(2)13-7-12-21-19-14-8-5-6-9-15(14)22-20-17(24(3)4)11-10-16(18(19)20)25(26)27/h5-6,8-11H,7,12-13H2,1-4H3,(H,21,22) |
InChI-Schlüssel |
QPWBTZNSNJXXSU-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC1=C2C(=CC=C(C2=NC3=CC=CC=C31)N(C)C)[N+](=O)[O-] |
Kanonische SMILES |
CN(C)CCCNC1=C2C(=CC=C(C2=NC3=CC=CC=C31)N(C)C)[N+](=O)[O-] |
Andere CAS-Nummern |
116374-67-5 |
Synonyme |
4,9-Acridinediamine, N(sup 4),N(sup 4)-dimethyl-N(sup 9)-(3-(dimethyla mino)propyl)-1-nitro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



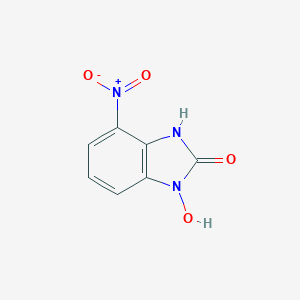
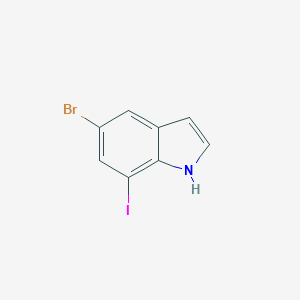
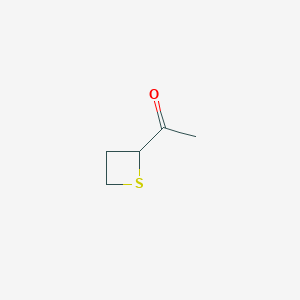
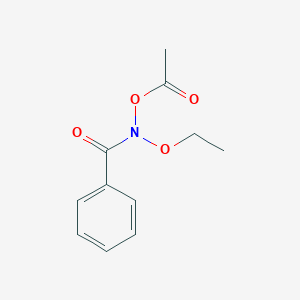

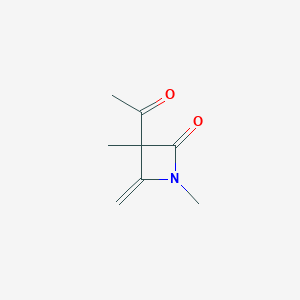
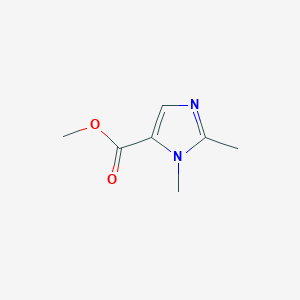
![Imidazo[1,5-a]pyridine-5-sulfonamide](/img/structure/B55215.png)
